5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 139157-42-9
Cat. No.: VC15848395
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139157-42-9 |
|---|---|
| Molecular Formula | C10H7ClN2O |
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-10-8(6-14)9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
| Standard InChI Key | FHSRLMAXEZODQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2C=O)Cl |
Introduction
Chemical Identity and Structural Overview
5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₀H₇ClN₂O) is a chloro-substituted pyrazole bearing a phenyl group at position 3 and an aldehyde moiety at position 4. Its molecular structure combines aromaticity with electrophilic reactivity, making it a valuable precursor for synthesizing heterocyclic compounds. The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group serves as a site for nucleophilic additions and condensations .
Molecular Formula and Weight
The compound has a molecular weight of 206.63 g/mol, calculated as follows:
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Carbon (C₁₀): 120.10 g/mol
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Hydrogen (H₇): 7.07 g/mol
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Chlorine (Cl): 35.45 g/mol
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Nitrogen (N₂): 28.02 g/mol
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Oxygen (O): 16.00 g/mol
Synthesis and Optimization
The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde follows a well-established Vilsmeier-Haack reaction pathway, optimized for high purity and yield.
Vilsmeier-Haack Chloroformylation
The precursor, 5-phenyl-1H-pyrazol-4-ol, is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions. The reaction mechanism involves the in situ generation of the Vilsmeier reagent (CH₃N+=CHCl), which facilitates electrophilic formylation at the pyrazole’s C4 position .
Reaction Conditions
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Temperature: 80–100°C
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Duration: 4–6 hours
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Yield: 64–74% (dependent on substituents and workup)
Purification and Characterization
The crude product is recrystallized from ethanol, yielding beige crystalline powder. Key purification metrics include:
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Melting Point: 191°C (sharp, indicative of high purity)
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Solubility: Soluble in DMF, DMSO, and chlorinated solvents; sparingly soluble in ethanol .
Spectroscopic Characterization
Comprehensive spectroscopic data confirm the compound’s structure and purity.
Infrared (IR) Spectroscopy
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 1672 | C=O stretch (aldehyde) |
| 1590 | C=N stretch (pyrazole) |
| 750 | C-Cl stretch |
The absence of broad O-H stretches (2500–3300 cm⁻¹) rules out residual hydroxyl groups from the precursor .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.95 | Singlet | 1H | Aldehyde (CHO) |
| 7.73 | Doublet | 2H | Phenyl H-2,6 |
| 7.44–7.53 | Multiplet | 3H | Phenyl H-3,4,5 |
¹³C NMR (CDCl₃, 100 MHz)
| δ (ppm) | Assignment |
|---|---|
| 183.7 | Aldehyde (CHO) |
| 151.5 | Pyrazole C-3 |
| 133.3 | Pyrazole C-5 |
| 128.7–131.1 | Phenyl carbons |
The downfield shift of the aldehyde carbon (δ 183.7 ppm) confirms its electron-deficient nature .
Physicochemical Properties
Thermal Stability
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Decomposition Temperature: >250°C (TGA analysis)
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Hygrоscopicity: Low (stable under ambient conditions)
Reactivity
The aldehyde group undergoes characteristic reactions:
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Oximation: Reacts with hydroxylamine to form oximes (e.g., 5-(4-bromophenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde oxime) .
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Condensation: Forms Schiff bases with amines (e.g., 1,2-diaminobenzene yields benzodiazepine derivatives) .
Biological Activity and Applications
Cytotoxicity Screening
Derivatives of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde were evaluated against human tumor cell lines using the MTT assay. Key findings include:
| Derivative | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. MCF-7 |
|---|---|---|
| 3a | 11.20 | 2.82 |
| 5a | 17.30 | 10.70 |
| Doxorubicin | 5.50 | 3.74 |
Compound 3a (5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) showed superior activity against MCF-7 breast cancer cells compared to doxorubicin .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: The 4-bromophenoxy substituent enhances cytotoxicity by increasing membrane permeability.
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Pyrazole Core: The chloro substituent at C5 stabilizes the ring conformation, favoring interactions with biological targets .
Industrial and Pharmaceutical Relevance
The compound serves as a key intermediate in synthesizing:
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Anticancer Agents: Fused diazepine/thiazepine derivatives exhibit dual kinase inhibition.
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Agrochemicals: Pyrazole aldehydes are precursors to herbicides and fungicides.
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